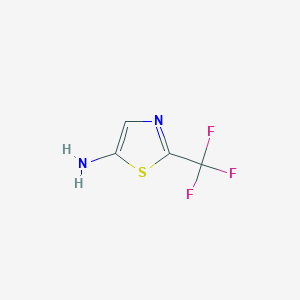

2-(Trifluoromethyl)thiazol-5-amine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(trifluoromethyl)-1,3-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2S/c5-4(6,7)3-9-1-2(8)10-3/h1H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNHFFHGWBAGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Importance of Trifluoromethylated Heterocyclic Scaffolds

The thiazole (B1198619) ring itself is a privileged scaffold in medicinal chemistry, known to be a part of many biologically active compounds. researchgate.net Thiazole derivatives have displayed a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties. researchgate.netchemimpex.com When combined, the trifluoromethyl group and the thiazole ring create a synergistic effect, making trifluoromethylated thiazoles highly sought-after structures for the development of new therapeutic agents and crop protection chemicals. chemimpex.commyskinrecipes.com

The Evolution of Research on 2 Trifluoromethyl Thiazol 5 Amine and Its Analogs

Initial research on 2-(Trifluoromethyl)thiazol-5-amine and its structural relatives has paved the way for more complex investigations into their potential applications. The synthesis of this compound and its derivatives is a key area of focus. For instance, the Hantzsch thiazole (B1198619) synthesis remains a widely used and classical method for creating thiazole rings from α-haloketones and thioamides. derpharmachemica.com Researchers are continuously exploring more efficient and versatile synthetic routes to access these valuable molecules. jmchemsci.com

Studies on structural analogs, such as 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid and 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole, have provided valuable insights into structure-activity relationships. sigmaaldrich.comsigmaaldrich.com For example, research has shown that derivatives of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) exhibit anticancer activity. mdpi.comresearchgate.net These findings underscore the importance of the trifluoromethylthiazole core in designing new bioactive agents. The exploration of different substituents on the thiazole ring allows for the fine-tuning of a molecule's biological activity. nih.gov

Interdisciplinary Research Perspectives and Unexplored Avenues

Established Synthetic Routes for the Thiazole (B1198619) Ring Construction with Trifluoromethyl Moiety

The construction of the trifluoromethyl-substituted thiazole ring is a critical step in the synthesis of these valuable compounds. Several methodologies have been developed, each with its own advantages and applications.

One-Pot Multicomponent Domino Reaction Strategies

One-pot multicomponent domino reactions offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. nih.gov These reactions are highly valued in green chemistry for minimizing waste and simplifying purification processes. nih.gov For the synthesis of thiazole derivatives, these strategies often involve the in-situ formation of key intermediates that rapidly cyclize to form the desired heterocyclic ring. nih.govnih.gov

A notable example is the synthesis of 2-aminothiazoles through a one-pot reaction of acetophenone and thiourea, which can be adapted for trifluoromethylated analogs. nih.gov The use of a catalyst, such as a magnetically separable nanocatalyst, can enhance reaction rates and facilitate product isolation. nih.gov Domino reactions, such as the Knoevenagel/hetero-Diels-Alder sequence, have also been developed for the synthesis of various heterocyclic systems and can be conceptually applied to the construction of trifluoromethylated thiazoles. uni-rostock.de

Table 1: One-Pot Synthesis of 2-Aminothiazole (B372263) Derivatives

| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Solvent | Conditions | Product | Reference |

| Acetophenone derivative | Thiourea | Ca/4-MePy-IL@ZY-Fe3O4 | EtOH | 80 °C | 2-Aminothiazole derivative | nih.gov |

| α-Diazoketones | Thiourea | None | PEG-400 | 100 °C | 2-Aminothiazoles | bepls.com |

| Aldehydes, Thiosemicarbazide, Acetophenones | Fe3O4@SiO2@KIT-6 | N/A | Room Temp | 2-Aminothiazole derivatives | bepls.com |

Cyclocondensation Reactions Involving Thiourea and Halogenated Fluoroacetones

The Hantzsch thiazole synthesis, a classic method, involves the cyclocondensation of an α-haloketone with a thioamide. youtube.com This fundamental reaction has been adapted for the synthesis of 2-(trifluoromethyl)thiazoles by utilizing halogenated trifluoroacetones as the ketone component and thiourea as the thioamide. The reaction proceeds through an initial S-alkylation of thiourea by the halogenated trifluoroacetone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

This approach is straightforward and provides a direct route to the desired thiazole core. The reactivity of the halogenated fluoroacetone is a key factor, with bromo- or chloro-derivatives being commonly employed. The reaction conditions are typically mild, often requiring heating in a suitable solvent like ethanol. youtube.com

Synthesis from Ethyl Trifluoroacetoacetate as a Key Precursor

Ethyl trifluoroacetoacetate is a versatile and widely used precursor for the synthesis of various trifluoromethyl-containing heterocycles, including thiazoles. google.compatsnap.comgoogle.com A common strategy involves the initial halogenation of ethyl trifluoroacetoacetate at the α-position, typically with reagents like sulfuryl chloride or bromine, to generate an ethyl 2-halo-3-oxobutanoate derivative. google.compatsnap.comgoogle.com

This halogenated intermediate is then reacted with a thioamide, such as thioacetamide, in a cyclization reaction to form the thiazole ring. google.comgoogle.com Subsequent hydrolysis of the ester group at the 5-position yields the corresponding carboxylic acid, which can then be converted to the 5-amino group through various functional group transformations. This multi-step approach offers a high degree of control over the substitution pattern of the final product. google.com

Table 2: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid from Ethyl Trifluoroacetoacetate

| Step | Reagents | Conditions | Intermediate/Product | Yield | Reference |

| 1. Chlorination | Sulfuryl chloride | N/A | 2-Chloro-trifluoroacetylacetic acid ethyl ester | N/A | google.com |

| 2. Cyclization | Thioacetamide | Reflux in ethanol | 2-Methyl-4-trifluoromethylthiazole-5-ethyl formate | N/A | google.com |

| 3. Hydrolysis | Sodium hydroxide | Reflux | 2-Methyl-4-trifluoromethylthiazole-5-carboxylic acid | 93.5% | google.com |

Copper-Mediated Fluoroalkylation Techniques in Thiazole Synthesis

Copper-mediated and copper-catalyzed reactions have emerged as powerful tools for the introduction of fluorinated alkyl groups, including the trifluoromethyl group, into organic molecules. mdpi.commdpi.comnih.govresearchgate.net These methods often involve the use of a copper catalyst to facilitate the coupling of a fluoroalkylating agent with a suitable substrate. mdpi.com

In the context of thiazole synthesis, copper-catalyzed methods can be employed for the direct trifluoromethylation of a pre-formed thiazole ring or for the construction of the thiazole ring itself. For instance, a copper-catalyzed reaction could facilitate the cyclization of precursors containing a trifluoromethyl group. mdpi.com The choice of copper catalyst, ligands, and reaction conditions is crucial for achieving high efficiency and selectivity in these transformations. nih.gov These techniques are particularly valuable for the late-stage introduction of the trifluoromethyl group, allowing for the rapid diversification of thiazole-based compound libraries.

Chemical Functionalization and Derivatization of the this compound Scaffold

Once the this compound core is synthesized, further functionalization and derivatization are often necessary to explore its potential applications. The amino group at the 5-position serves as a key handle for a variety of chemical transformations.

Direct Amination and Amidation Reactions

The primary amino group of this compound is nucleophilic and can readily participate in amination and amidation reactions. Direct amination reactions could involve coupling with various electrophiles to introduce new substituents on the nitrogen atom.

More commonly, the amino group is acylated to form amides. This is a robust and versatile transformation that allows for the introduction of a wide range of functional groups. The reaction typically involves treating the amine with an acylating agent, such as an acid chloride or an anhydride, in the presence of a base to neutralize the acid byproduct. These amidation reactions are fundamental in medicinal chemistry for creating diverse libraries of compounds for biological screening. For example, the synthesis of N-(1,3,4-thiadiazol-2-yl)amide derivatives showcases a similar strategy of amide bond formation on a heterocyclic amine.

Table 3: Functionalization Reactions of Heterocyclic Amines

| Heterocyclic Amine | Reagent | Reaction Type | Product | Reference |

| 1,2,4-Triazol-5-amine | Acylating agent | N-acylation | Amide-functionalized aminotriazole | nih.gov |

| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | Sodium nitrite, HCl | Diazotization followed by hydrolysis | 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one | nih.gov |

Mannich Reactions for Novel Thiazol-2-amine Derivatives

The Mannich reaction is a powerful C-C bond-forming reaction that involves the aminoalkylation of an active hydrogen atom present in a substrate. plantarchives.org This reaction typically utilizes formaldehyde and a primary or secondary amine to introduce an aminoalkyl group, significantly modifying the biological and physicochemical properties of the parent molecule. plantarchives.orgnih.gov While specific examples involving this compound are not extensively documented in readily available literature, the principles can be extrapolated from reactions with structurally similar heterocyclic compounds like thiadiazoles and imidazoles. plantarchives.orgresearchgate.net

In a typical Mannich reaction, an aldehyde, an amine, and a compound with an acidic proton react to form a new derivative known as a "Mannich base." plantarchives.org For instance, studies on 2-substituted-5-amino thiadiazoles have demonstrated their successful use in Mannich reactions with various primary amines and formaldehyde. researchgate.net The amino group on the thiazole ring, or the ring itself, can potentially provide the active hydrogen for the reaction. The reaction of 5-methyl-1H-s-triazole-3-thiol with formaldehyde and primary aliphatic amines, for example, leads to a cyclized product through a double Mannich reaction. nih.gov

Modern advancements have focused on asymmetric Mannich reactions to produce chiral molecules with high stereocontrol. thieme.denih.gov These reactions often employ chiral catalysts, such as quinine derivatives, to synthesize novel chiral derivatives of compounds like 5-(substituted aryl)-1,3,4-thiadiazoles. buchler-gmbh.com

Table 1: Representative Mannich Reactions on Heterocyclic Amines

| Substrate | Reagents | Catalyst/Conditions | Product Type | Reference |

| 2-Substituted-5-amino thiadiazole | Primary amines, Formaldehyde | Conc. H₂SO₄ | Thiadiazole-Mannich bases | researchgate.net |

| 2,4,5-Triphenyl imidazole | Secondary amines, Formaldehyde, DMF | Reflux | Triphenyl imidazole Mannich bases | plantarchives.org |

| 5-Methyl-1H-s-triazole-3-thiol | Primary aliphatic amines, Formaldehyde | Ethanol, Room temp. | Cyclized triazolo-thiadiazines | nih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | Diethyl malonate, 2,3-dichlorobenzaldehyde | Chiral Quinine Derivative | Chiral thiadiazole derivative | buchler-gmbh.com |

Nucleophilic Substitution Reactions at the Thiazole Ring

The thiazole ring exhibits reactivity comparable to other heteroaromatics like pyridine and thiophene. chemicalbook.com The electron density distribution makes the C2 position susceptible to nucleophilic attack, while the C5 position is more prone to electrophilic substitution. chemicalbook.com In this compound, the presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group at the C5 position significantly influences this reactivity, enhancing the electrophilicity of the thiazole ring and making it more susceptible to nucleophilic attack.

The amino group at the C2 position can direct substitution to adjacent positions. Key substitution reactions for this scaffold include:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the trifluoromethyl-substituted thiazole ring facilitates SNAr reactions. This allows for the displacement of a suitable leaving group on the ring by nucleophiles such as amines, thiols, or alcohols. These reactions are often performed in solvents like DMF or MeCN at elevated temperatures and may be catalyzed by transition metals like copper or palladium to yield various 5-substituted thiazole derivatives.

Table 2: Substitution Reactions on the 5-(Trifluoromethyl)thiazole Scaffold

| Reaction Type | Reagents/Conditions | Product | Key Findings | Reference |

| Nucleophilic Aromatic Substitution | Amines, thiols, or alcohols; DMF/MeCN, 80–100°C; Cu/Pd catalysts | 5-Substituted thiazole derivatives | Reactivity is enhanced by the -CF₃ group. | benchchem.com |

| Electrophilic Halogenation | NBS or I₂; DCM, 25°C | 4-Bromo- or 4-iodo-5-(trifluoromethyl)thiazol-2-amine | Halogenation is highly selective for the C4 position. | benchchem.com |

Cross-Coupling Reactions for Extended Conjugated Systems

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C, C-N, and C-S bond formation, enabling the synthesis of complex molecules and extended conjugated systems from thiazole precursors. These reactions typically involve a halogenated thiazole derivative and a coupling partner.

Suzuki Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an organohalide. The synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide has been achieved via a Suzuki reaction between an amide of 2-amino-5-bromothiazole and 4-fluorophenylboronic acid, demonstrating the utility of this method for creating aryl-thiazole linkages. mdpi.com

Stille Coupling: This method involves the reaction of an organohalide with an organostannane reagent. It has been noted as an efficient route for introducing various substituents onto a thiazole core. derpharmachemica.com

Other Couplings: Copper-catalyzed cross-coupling reactions are also employed for creating complex thiazolo[5,4-d]thiazoles. nih.gov Furthermore, tandem reactions, such as the benzo[d]thiazole-directed C-H iodination and subsequent trifluoromethylthiolation using AgSCF₃, showcase advanced strategies for regioselective functionalization. nih.gov These iterative cross-coupling strategies are powerful for building oligomeric structures based on pyridyl or thienyl backbones. researchgate.net

Innovations in Sustainable and Green Synthetic Protocols for this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like thiazoles to minimize environmental impact. nih.govbohrium.com These innovations focus on reducing waste, using safer solvents, and improving energy efficiency.

Key green synthetic strategies applicable to thiazole synthesis include:

Microwave and Ultrasound Irradiation: These non-conventional energy sources can dramatically reduce reaction times and often improve product yields and selectivity compared to traditional reflux methods. bohrium.combepls.com For example, trisubstituted 1,3-thiazoles have been synthesized via a catalyst-free domino reaction under microwave conditions. bohrium.com

Green Solvents: The replacement of volatile organic solvents with environmentally benign alternatives is a core principle of green chemistry. Water, polyethylene glycol (PEG-400), and deep eutectic solvents are increasingly used for thiazole synthesis. nih.govbepls.com PEG-400 has been successfully used as a medium for the reaction of α-diazoketones with thiourea to produce 2-aminothiazoles. bepls.com

Reusable Catalysts: The development of heterogeneous and recyclable catalysts is crucial for sustainable synthesis. mdpi.comresearchgate.net Examples include magnetic nanoparticles (e.g., α-Fe₂O₃@MoS₂@Ni) and biocatalysts like cross-linked chitosan hydrogels. mdpi.comresearchgate.net These catalysts can be easily recovered from the reaction mixture and reused multiple times without a significant loss of activity, making the process more economical and environmentally friendly. mdpi.com

Table 3: Green Synthetic Approaches for Thiazole Derivatives

| Green Technique | Example Application | Advantages | Reference(s) |

| Microwave Irradiation | One-pot reaction of acetyl acetone, NBS, and thiourea | Rapid synthesis, high yields, solvent-free options | bohrium.combepls.com |

| Ultrasound Irradiation | Synthesis of bisthiazoles using Fe(SD)₃ catalyst in water | Shorter reaction times, improved selectivity | bohrium.commdpi.com |

| Green Solvents (e.g., PEG-400, water) | Synthesis of 2-aminothiazoles from α-diazoketones and thiourea | Environmentally friendly, catalyst-free options | nih.govbepls.com |

| Recyclable Catalysts (e.g., Chitosan hydrogel) | Synthesis of thiazoles from thiosemicarbazone derivatives | High yields, mild conditions, catalyst reusability | mdpi.com |

Influence of the Trifluoromethyl Group on Bioavailability and Target Affinity

The trifluoromethyl (CF₃) group, when incorporated into a molecular scaffold, exerts a profound influence on the compound's pharmacokinetic and pharmacodynamic properties. Its strong electron-withdrawing nature and high lipophilicity are key drivers of these effects. The presence of a CF₃ group at the 2-position of the thiazole ring in this compound analogs has been shown to enhance metabolic stability and cell permeability, which are critical components of bioavailability. researchgate.netrsc.org Fluorine's incorporation into heterocyclic molecules can lead to superior biological and pharmacological activities compared to their non-fluorinated counterparts. frontiersin.org

The CF₃ group often acts as a bioisostere for other chemical groups like methyl or chloro, but with distinct electronic properties that can lead to improved target affinity. nih.gov This enhancement is often attributed to several factors:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by enzymes such as cytochrome P450. This increased stability prolongs the compound's half-life in the body.

Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve oral absorption.

Binding Interactions: The strong dipole moment of the CF₃ group can lead to favorable interactions, such as dipole-dipole or ion-dipole interactions, within the target's binding pocket. It can also engage in non-classical hydrogen bonds and other non-covalent interactions that strengthen the ligand-receptor complex.

| Compound | Core Structure | R Group | IC₅₀ vs. MCF-7 (µM) rsc.org |

| Analog 1 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | H | 19.72 |

| Analog 2 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | CF₃ | 2.63 |

This interactive table demonstrates the significant enhancement in anticancer activity upon the introduction of a trifluoromethyl group to a heterocyclic scaffold.

Systematic Evaluation of Substituent Effects on the Thiazole Ring for Biological Activity

The biological activity of thiazole-based compounds can be finely tuned by introducing various substituents at different positions on the heterocyclic ring. Systematic modifications, particularly at the C4 and C5 positions, have been shown to significantly impact potency and selectivity.

In the development of inhibitors for Plasmodium falciparum protein kinase G (PfPKG), a key anti-malarial target, the substituent at the C4 position of the thiazole ring was found to be critical for activity. nih.gov A 4-fluorophenyl group at this position was observed to be deeply buried in a hydrophobic pocket of the enzyme, forming crucial interactions that anchor the inhibitor. nih.gov SAR studies on other thiazole series have revealed that lipophilic groups at the C4 position generally lead to better results. nih.gov

| Target | Thiazole Position | Substituent | Effect on Activity | Reference |

| PfPKG | C4 | 4-Fluorophenyl | Increase (occupies hydrophobic pocket) | nih.gov |

| Antitumor Target | C4/C5 | Methyl | Decrease | nih.gov |

| Antitumor Target | C5 | Bromo | Maintained | nih.gov |

| c-Met Kinase | C4 | Phenyl | Favorable | nih.gov |

| CK2 Kinase | C4 | Naphthalen-2-yl | Increase (potent inhibition) | nih.gov |

This interactive table summarizes the varied effects of substituents on the thiazole ring against different biological targets.

Impact of Amino Group Modifications on Pharmacological Potency and Selectivity

The amino group at the C5 position of the this compound scaffold is a key functional handle for chemical modification. Its ability to act as a hydrogen bond donor and its potential for derivatization make it a critical determinant of pharmacological potency and selectivity. Modifications often involve acylation to form amides or substitution of the amino protons.

In the development of sirtuin rearranging ligands (SirReals), a switch from an aminothiazole to an aminothiadiazole scaffold led to a significant loss of potency, highlighting the importance of the specific thiazole-amine arrangement. nih.gov For a series of anticancer agents based on the structure of dasatinib, novel 2-aminothiazole-5-carboxylic acid phenylamide derivatives were synthesized. This modification, where the amino group is part of a larger amide structure, was crucial for achieving potent antitumor activities. nih.gov

Similarly, research into renin inhibitors demonstrated the importance of the 2-aminothiazole moiety. nih.gov The amino group often participates in key hydrogen bonding interactions with the target protein's backbone or specific amino acid residues. Modifying this group can alter these interactions, either enhancing or diminishing binding affinity. For example, converting the primary amine to a secondary or tertiary amine, or incorporating it into a more complex substituent, can modulate the compound's electronic profile, steric bulk, and hydrogen bonding capacity, thereby fine-tuning its potency and its selectivity for the intended target over other related proteins like kinases or proteases. nih.govnih.gov

| Core Scaffold | Amino Group Modification | Target | Impact on Potency | Reference |

| 4-Phenylthiazole | 2-ylamino-benzoic acid | CK2 Kinase | Potent allosteric inhibition | nih.gov |

| Dasatinib-like | 2-Amino-5-carboxylic acid phenylamide | Antitumor | Potent activity | nih.gov |

| SirReal scaffold | Switched to Aminothiadiazole | Sirtuin | Loss of potency | nih.gov |

| Naphthalimide | 2-Aminothiazole moiety | Antitumor | Higher cytotoxic potency | nih.gov |

This interactive table illustrates how modifications to the amino group in thiazole derivatives affect their pharmacological activity.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the biological activity of a series of compounds with their physicochemical properties, which are quantified by molecular descriptors. nih.gov Developing QSAR models for the this compound series can accelerate the discovery of new drug candidates by predicting the activity of unsynthesized analogs, thereby guiding synthetic efforts toward more potent and selective compounds.

The development of a robust QSAR model for this series would involve several key steps:

Data Set Assembly: A collection of this compound analogs with their experimentally determined biological activities (e.g., IC₅₀ values) against a specific target is required.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These descriptors numerically represent various aspects of the molecular structure.

Model Building and Validation: Using machine learning algorithms, a mathematical model is built that links the descriptors to the biological activity. nih.gov The model's predictive power is rigorously validated using statistical methods.

For the this compound series, key descriptors would likely include those related to the distinct features of the scaffold.

| Descriptor Type | Examples | Relevance to SAR |

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Quantifies the influence of the electron-withdrawing CF₃ group and the aromatic thiazole ring on target interactions. |

| Steric/Topological | Molecular weight, Molar refractivity, Shape indices | Describes the size and shape of substituents on the thiazole ring and amino group, which is crucial for fitting into the binding site. |

| Hydrophobic | LogP, Polar surface area (PSA) | Models the lipophilicity contributed by the CF₃ group and other substituents, affecting membrane permeability and hydrophobic interactions with the target. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Accounts for the critical hydrogen bonding potential of the 5-amino group and other functionalities. |

This interactive table outlines the key types of molecular descriptors that would be essential for building a predictive QSAR model for the this compound series.

By identifying the most influential descriptors, a QSAR model can provide valuable insights into the specific structural features that drive biological activity, enabling a more rational and efficient design of future analogs. nih.gov

Pharmacological Applications and Mechanistic Insights of 2 Trifluoromethyl Thiazol 5 Amine Derivatives

Antimicrobial and Antifungal Activity of 2-(Trifluoromethyl)thiazol-5-amine Scaffolds

Derivatives of the this compound structure have demonstrated significant activity against a range of bacterial and fungal pathogens.

In Vitro and In Vivo Efficacy Studies against Bacterial and Fungal Strains

In Vitro Antibacterial and Antifungal Activity:

Novel thiazole (B1198619) derivatives incorporating β-amino acids and aromatic moieties have shown selective and potent bactericidal activity against Gram-positive pathogens, with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 64 µg/mL. ktu.edunih.gov Notably, strong activity was observed against Staphylococcus aureus, including strains with defined resistance mechanisms, with MIC values between 1 and 2 µg/mL. ktu.edunih.gov Certain derivatives also exhibited antifungal activity against azole-resistant Aspergillus fumigatus and multidrug-resistant yeasts like Candida auris. ktu.edunih.gov

Another study highlighted a thiazolylhydrazone derivative, 3-[2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazino)]butan-1-ol (MT), which displayed promising antifungal activity against Candida albicans with MIC values ranging from 0.5 to 2 µg/mL. nih.gov This compound was effective in inhibiting virulence factors such as adhesion to human buccal epithelial cells, biofilm formation, and filamentation. nih.gov

A series of triazole derivatives with a phenylethynyl pyrazole (B372694) side chain also demonstrated good to excellent in vitro antifungal activities against C. albicans, Cryptococcus neoformans, and A. fumigatus. mdpi.com Specifically, compounds 5k and 6c showed remarkable potency. mdpi.com

| Compound/Derivative | Pathogen | Efficacy (MIC) | Reference |

| Thiazole derivatives with β-amino acid | Gram-positive bacteria | 1-64 µg/mL | ktu.edunih.gov |

| Thiazole derivatives with β-amino acid | Staphylococcus aureus | 1-2 µg/mL | ktu.edunih.gov |

| Thiazole derivatives with β-amino acid | Aspergillus fumigatus (azole-resistant) | Active | ktu.edunih.gov |

| Thiazole derivatives with β-amino acid | Candida auris (multidrug-resistant) | Active | ktu.edunih.gov |

| 3-[2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazino)]butan-1-ol (MT) | Candida albicans | 0.5-2 µg/mL | nih.gov |

| Compound 5k | C. albicans, C. neoformans | 0.125 µg/mL | mdpi.com |

| Compound 5k | A. fumigatus | 8.0 µg/mL | mdpi.com |

| Compound 6c | C. albicans, C. neoformans | 0.0625 µg/mL | mdpi.com |

| Compound 6c | A. fumigatus | 4.0 µg/mL | mdpi.com |

In Vivo Efficacy:

The in vivo potential of these derivatives has also been explored. Treatment with the thiazolylhydrazone derivative, MT, led to a decrease in the colony-forming units of C. albicans recovered from the tongues of mice with oral candidiasis. nih.gov Furthermore, compound 6c from the triazole series effectively protected mice from C. albicans infection and reduced the fungal burden in their kidneys. mdpi.com A study on NITD-916, an enoyl-ACP reductase inhibitor, demonstrated its efficacy in a mouse model of acute pulmonary Mycobacterium abscessus infection, showing a significant reduction in bacterial load in the lungs. nih.gov

Elucidation of Molecular Targets and Enzyme Inhibition Pathways (e.g., Enoyl ACP Reductase, Lipid A Synthesis, Pyridoxal Kinase)

Enoyl-ACP Reductase (InhA) Inhibition:

A key target for the antimicrobial activity of some thiazole derivatives is the enoyl-acyl carrier protein (ACP) reductase (ENR or InhA), an essential enzyme in the fatty acid synthase II (FAS-II) system of bacteria like Mycobacterium tuberculosis. physchemres.orgnih.gov This pathway is responsible for the synthesis of mycolic acids, crucial components of the mycobacterial cell wall. nih.gov The inhibitor NITD-916 directly targets InhA, bypassing the need for prodrug activation that is required for drugs like isoniazid. nih.gov Sulfonyl hydrazone derivatives have also been identified as potential inhibitors of InhA, with IC50 values in the micromolar range. researchgate.net

Pyridoxal Kinase Inhibition:

Pyridoxal kinase (PDXK) is a vital enzyme in vitamin B6 metabolism and has been identified as a promising target in cancer therapy due to its role in cell proliferation. nih.gov While direct inhibition of PDXK by this compound derivatives is not extensively documented in the provided results, the broader class of thiazole derivatives has been investigated for inhibition of various kinases. nih.gov

Anticancer Potential and Cellular Pathway Modulation by this compound Derivatives

The trifluoromethylthiazole motif is also a valuable pharmacophore in the design of anticancer agents, with derivatives showing cytotoxicity against various cancer cell lines and modulating key cellular pathways.

Cytotoxicity Assessments against Diverse Cancer Cell Lines

A novel series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines demonstrated significant antiproliferative activity against several human cancer cell lines. nih.gov The most potent compound, 3b (7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govphyschemres.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione), exhibited strong cytotoxic effects, particularly against melanoma cell lines. nih.gov

| Compound | Cell Line | IC50 | Reference |

| 3b | C32 (Amelanotic Melanoma) | 24.4 µM | nih.gov |

| 3b | A375 (Melanotic Melanoma) | 25.4 µM | nih.gov |

Other derivatives from this series also showed notable cytotoxicity against prostate cancer (DU145) and Chinese hamster ovary (CHO-K1) cells. nih.gov The introduction of the trifluoromethyl group was noted to potentially enhance the bioavailability of these compounds. nih.gov

Targeting Kinases (e.g., CDK9) and Other Key Signaling Proteins (e.g., MAPK9)

Cyclin-Dependent Kinase 9 (CDK9) Inhibition:

Derivatives of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine have been designed as potent and selective inhibitors of CDK9, a key regulator of transcription and a validated target in cancer therapy. nih.govnih.gov The trifluoromethyl group has been incorporated into these structures to potentially improve metabolic stability and hinge region binding. cardiff.ac.uk While C-5 trifluoromethyl pyrimidine (B1678525) analogs showed selectivity for CDK9 over CDK2, they exhibited a loss of potency compared to their C-5 methyl counterparts. cardiff.ac.uk One highly selective compound, 12u , inhibited CDK9 with an IC50 of 7 nM and demonstrated over 80-fold selectivity against CDK2. nih.gov

Other Kinase and Signaling Protein Interactions:

Thiazole-based derivatives have been shown to inhibit other kinases and signaling pathways crucial for cancer cell survival and proliferation. For instance, they have been investigated as inhibitors of tyrosine kinases, B-RAF, and enzymes involved in the PI3K/Akt/mTOR pathway. nih.govnih.gov A celecoxib (B62257) derivative containing a trifluoromethyl-pyrazolyl-phenylacetamide moiety, OSU-03012, was found to be a direct inhibitor of p21-activated kinase (PAK). researchgate.net

Impact on Cell Proliferation and Apoptosis Mechanisms

The anticancer activity of these thiazole derivatives is often linked to their ability to induce cell cycle arrest and apoptosis. The potent CDK9 inhibitor 12u was shown to reduce the expression of the anti-apoptotic protein Mcl-1, subsequently triggering apoptosis in human cancer cells. nih.gov Similarly, a novel thiazole derivative, compound 5 , induced apoptosis in human glioma cells through the cleavage of PARP1 and caspase 3, an increase in pro-apoptotic proteins Bax and Bim, and a decrease in phospho-ERK1/2 kinase levels. researchgate.net This compound's cytotoxicity was also associated with the production of reactive oxygen species and the formation of DNA single-strand breaks. researchgate.net

Exploration of this compound in Other Therapeutic Areas

The structural motif of 2-(trifluoromethyl)thiazole-5-amine has been incorporated into various molecular frameworks to explore their potential in a range of therapeutic applications beyond the well-established areas. The trifluoromethyl group often enhances metabolic stability and receptor binding affinity, making it an attractive component in drug design. This section reviews the research into derivatives of this compound for their anti-inflammatory, analgesic, antiviral, antiparasitic, and metabolic-modulating properties.

Anti-inflammatory and Analgesic Effects

The thiazole nucleus is a common scaffold in molecules designed for anti-inflammatory and analgesic purposes. researchgate.netmdpi.comresearchgate.netnih.govresearchgate.net Research into derivatives of 2-(trifluoromethyl)thiazole-5-amine in this context has explored their potential to inhibit key inflammatory mediators.

One area of investigation involves the synthesis of complex heterocyclic systems incorporating the 2-(trifluoromethyl)thiazole core. For instance, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been synthesized and evaluated for their anti-inflammatory activity. nih.gov In these studies, the trifluoromethyl group is often positioned on a benzyl (B1604629) substituent. One such compound, ethyl 6-(3-(5-amino-4-chloro-1-(4-(trifluoromethyl)benzyl)-1H-indole-2-carboxamido)phenyl)imidazole[2,1-b]thiazole-3-carboxylate, demonstrated notable inhibitory effects on pro-inflammatory cytokines. nih.govfrontiersin.org Specifically, compound 13b in a studied series, which features a 2-chloropropylcarbonyl group, was identified as a potent inhibitor of nitric oxide (NO), IL-6, and TNF-α. nih.gov

While broader research on thiazole derivatives has shown promise in developing new anti-inflammatory and analgesic agents, specific data on the direct derivatives of this compound remains an area for further investigation. researchgate.netnih.govresearchgate.net

Table 1: Anti-Inflammatory Activity of a Benzimidazole[2,1-b]thiazole Derivative nih.gov

| Compound | Target | IC₅₀ (µM) |

| 13b | NO | 10.992 |

| IL-6 | 2.294 | |

| TNF-α | 12.901 |

Antiviral Activity (e.g., SARS-CoV-2)

The emergence of novel viral threats has spurred research into new antiviral agents, with the thiazole scaffold being explored for its potential. nih.govnih.gov The development of inhibitors for viral proteases, such as the main protease (Mpro or 3CLpro) of SARS-CoV-2, has been a key strategy. nih.govnih.gov

Some studies have focused on designing new analogs of existing drugs, such as the antiparasitic drug nitazoxanide, which has shown inhibitory action against the SARS-CoV-2 protease. nih.gov These efforts have led to the synthesis of N-(substituted-thiazol-2-yl)cinnamamide derivatives, with some compounds showing promising IC₅₀ values against the viral protease. nih.govnih.gov For example, compounds 19 , 20 , and 21 in a specific study were identified as the most active, with IC₅₀ values of 22.61, 14.7, and 21.99 µM, respectively. nih.gov

Furthermore, a novel aminothiazole derivative bearing a 4-trifluoromethylphenyl substituent has demonstrated significant antiviral activity against the PR8 influenza A strain, comparable to existing antiviral drugs. nih.gov In the context of SARS-CoV-2, quinoline-triazole conjugates have been synthesized, with some derivatives showing high potency. mdpi.com Specifically, compounds 10g and 12c from this series were found to be the most effective against the virus. mdpi.com

While these findings are promising for the broader class of thiazole derivatives, specific research focusing on the antiviral activity of direct derivatives of this compound is still an emerging area.

Table 2: SARS-CoV-2 Protease Inhibition by Thiazole Derivatives nih.gov

| Compound | IC₅₀ (µM) |

| 19 | 22.61 |

| 20 | 14.7 |

| 21 | 21.99 |

Antiparasitic Efficacy

The search for new antiparasitic agents has led to the investigation of various heterocyclic compounds. While direct studies on this compound derivatives are limited, research on structurally related compounds provides some insights. For example, 2-(trifluoromethyl)-benzimidazole derivatives have been synthesized and tested against protozoa like Giardia lamblia and Entamoeba histolytica, as well as the helminth Trichinella spiralis. nih.gov These compounds were found to be more active than the reference drugs albendazole (B1665689) and metronidazole. nih.gov

In another study, a series of trifluoromethylated pyrazole 2-amino-1,3,4-thiadiazole (B1665364) hybrids were evaluated for their in vitro activity against Leishmania amazonensis and Trypanosoma cruzi. frontiersin.orgnih.gov The results indicated the potential of these compounds as antiparasitic agents, with the structure-activity relationship suggesting that bulky groups at certain positions enhance the antiparasitic effects. frontiersin.orgnih.gov Naphthyl-thiazole derivatives have also shown cytotoxic potential against Leishmania amazonensis and Trypanosoma cruzi. nih.gov

A series of 5-nitro-2-aminothiazole-based amides were synthesized and showed activity against Trypanosoma cruzi and Trypanosoma brucei. nih.gov Although these studies highlight the potential of the trifluoromethyl and thiazole moieties in antiparasitic drug discovery, there is a clear need for more focused research on derivatives of this compound to determine their specific efficacy in this therapeutic area.

Modulation of Metabolic Pathways (e.g., Antidiabetic Properties)

Thiazole-containing compounds have been a cornerstone in the development of drugs for metabolic disorders, most notably the thiazolidinedione (TZD) class of antidiabetic agents. nih.govnih.gov These compounds, such as pioglitazone, improve glycemic control by increasing insulin (B600854) sensitivity. nih.gov Research in this area has focused on synthesizing novel TZD derivatives to enhance potency and reduce side effects. nih.gov

Studies on 5-benzylidene-2,4-thiazolidinediones have identified compounds with significant hypoglycemic and hypolipidemic activities. nih.govnih.gov For instance, in a study of novel 5-benzylidene 2,4-thiazolidinedione (B21345) derivatives, compounds V2 , V4 , V5 , and V20 showed significant hypoglycemic and hypolipidemic activity compared to the standard drug, pioglitazone. nih.gov

More recently, carbazole-linked 1,2,4-triazole-thione derivatives have been investigated as potential antidiabetic agents, with some compounds showing promising inhibitory activity against α-amylase and α-glucosidase. nih.gov

However, it is crucial to note that these studies focus on the thiazolidinedione and other related scaffolds rather than direct derivatives of this compound. To date, there is a lack of specific research evaluating the potential of this compound derivatives in the modulation of metabolic pathways and for the treatment of diabetes. This represents a significant gap in the literature and a potential avenue for future research.

Computational Chemistry and Molecular Modeling of 2 Trifluoromethyl Thiazol 5 Amine Systems

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These methods provide detailed information about the electronic structure, which in turn dictates the molecule's reactivity and potential interactions. For thiazole (B1198619) derivatives, DFT studies have been instrumental in characterizing their molecular geometries, vibrational frequencies, and electronic properties. nih.govnih.gov

DFT calculations can elucidate the distribution of electron density within a molecule, highlighting regions that are susceptible to electrophilic or nucleophilic attack. The trifluoromethyl group, being a strong electron-withdrawing group, significantly influences the electronic properties of the thiazole ring. This effect can be quantified through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. dergipark.org.tr

In studies of similar thiazole-containing compounds, DFT has been used to calculate various reactivity descriptors. dergipark.org.tr These descriptors, such as chemical potential, hardness, and electrophilicity index, provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index suggests a greater propensity to accept electrons, which can be crucial for binding to biological targets. researchgate.net

Table 1: Representative Electronic Properties of a Thiazole Derivative from DFT Calculations

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Chemical Potential (μ) | -4.3 eV |

| Hardness (η) | 2.2 eV |

| Electrophilicity Index (ω) | 4.2 eV |

Note: The data presented are representative values for a thiazole derivative and not specific to 2-(Trifluoromethyl)thiazol-5-amine.

Furthermore, DFT calculations are employed to predict spectroscopic properties, such as infrared (IR) and UV-Vis spectra, which can aid in the experimental characterization of newly synthesized compounds. researchgate.net The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure.

Molecular Docking Simulations for Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For this compound and its analogs, molecular docking can be used to screen for potential biological targets and to analyze the specific interactions that stabilize the ligand-receptor complex.

In numerous studies, thiazole derivatives have been docked into the active sites of various enzymes to explore their inhibitory potential. nih.govnih.govnih.govnih.govnih.gov For example, thiazole-based compounds have been investigated as inhibitors of enzymes implicated in cancer and Alzheimer's disease. nih.govjohnshopkins.edu Docking simulations can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the receptor. nih.gov

The binding affinity, often expressed as a docking score or binding free energy, provides an estimate of the strength of the ligand-receptor interaction. nih.gov A lower binding energy generally indicates a more stable complex and a higher potential for the ligand to be an effective inhibitor. For instance, in a study of thiazole-coumarin conjugates as potential inhibitors for SARS-CoV-2 targets, docking studies revealed binding free energies ranging from -7.89 to -9.87 kcal/mol. nih.gov

Table 2: Representative Molecular Docking Results for a Thiazole Analog

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | -8.5 | CYS797, LEU718, THR854 |

| B-Raf Proto-Oncogene (BRAFV600E) | -8.7 | CYS532, GLY596, LYS483 |

| Acetylcholinesterase (AChE) | -9.2 | TYR121, TRP279, PHE330 |

Note: The data presented are representative values for a thiazole analog and not specific to this compound.

The insights gained from molecular docking can guide the design of more potent and selective inhibitors by suggesting modifications to the ligand structure that could enhance its binding to the target.

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes and stability of the complex over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. youtube.com

For this compound analogs, MD simulations can be used to assess the stability of the docked pose obtained from molecular docking. By simulating the ligand-receptor complex in a solvated environment that mimics physiological conditions, researchers can observe whether the key interactions are maintained over time. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often calculated to evaluate the stability of the complex. nih.govnih.gov

In Silico ADMET Prediction and Druggability Assessment for this compound Analogs

In the process of drug development, it is essential to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a potential drug candidate. nih.govkean.edu Poor ADMET properties are a major cause of failure in clinical trials. In silico ADMET prediction models have become increasingly important for the early assessment of these properties, helping to prioritize compounds with favorable pharmacokinetic and safety profiles. nih.govkean.eduacs.org

For analogs of this compound, various computational models can be used to predict properties such as oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. researchgate.netacs.org Toxicity predictions, including mutagenicity (e.g., Ames test) and hepatotoxicity, are also critical components of the druggability assessment. acs.org The inclusion of a trifluoromethyl group in a molecule is known to often improve metabolic stability and other pharmacokinetic properties. acs.org

Table 3: Representative Predicted ADMET Properties for a Thiazole Analog

| ADMET Property | Predicted Value/Outcome |

|---|---|

| Human Intestinal Absorption | High |

| Blood-Brain Barrier (BBB) Penetration | Low |

| CYP2D6 Inhibition | Non-inhibitor |

| AMES Toxicity | Non-mutagenic |

| Hepatotoxicity | Low risk |

Note: The data presented are representative values for a thiazole analog and not specific to this compound.

By integrating these in silico predictions, chemists can identify potential liabilities early in the drug discovery pipeline and design new analogs with improved druggability. This computational pre-screening reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Applications in Agrochemical Science and Technology

Development of Novel Herbicidal Agents Incorporating the 2-(Trifluoromethyl)thiazol-5-amine Motif

While the 2-(trifluoromethyl)thiazole core is a component of some herbicidal molecules, research has shown that not all derivatives of this family exhibit potent herbicidal activity. For instance, a study on a series of novel 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives found that they displayed fungicidal and insecticidal properties but lacked herbicidal effects researchgate.net.

However, the broader class of trifluoromethyl-containing heterocyclic compounds has been a fertile ground for herbicide discovery. The trifluoromethyl group is known to enhance the efficacy of agrochemicals chemimpex.com. The development of herbicides often involves the strategic incorporation of such fluorinated moieties to improve their biological performance. For example, 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid, a closely related compound, is utilized in the formulation of herbicides to improve crop yields and protect plants from pests chemimpex.com. This suggests that while direct derivatives of this compound might not always be herbicidal, the core structure is of significant interest in the design of new herbicidal agents.

Insecticidal Activities and Pest Management Strategies

The 2-(trifluoromethyl)thiazole scaffold has shown considerable promise in the development of new insecticides. Research has demonstrated that derivatives incorporating this chemical motif can exhibit significant insecticidal activity against various agricultural pests.

A study investigating novel 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives revealed notable insecticidal effects. Specifically, two compounds from this series, designated as 2F and 2H, demonstrated 80% and 100% control, respectively, against the potato leafhopper at an application rate of 600g ai/ha researchgate.net. This highlights the potential of this chemical class in managing sucking insect pests.

The broader family of thiazole-containing compounds has a well-established presence in the insecticide market, with commercial products like Thiamethoxam and Clothianidin being prominent examples researchgate.net. The inclusion of a trifluoromethyl group is a common strategy in modern insecticide design to enhance potency and metabolic stability.

Table 1: Insecticidal Activity of 2-Methyl-4-trifluoromethylthiazole-5-carboxamide Derivatives against Potato Leafhopper

| Compound | Application Rate (g ai/ha) | Control (%) |

| 2F | 600 | 80 |

| 2H | 600 | 100 |

Fungicidal Applications and Crop Protection Research

The 2-(trifluoromethyl)thiazole moiety is a key component in the development of novel fungicides for the control of various plant pathogens. The inherent biological activity of the thiazole (B1198619) ring, combined with the enhancing effects of the trifluoromethyl group, has led to the discovery of potent fungicidal compounds.

Research into 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives has shown their potential in controlling fungal diseases. One compound from this series exhibited 90% control of tomato late blight at a rate of 375g ai/ha researchgate.net. This indicates the effectiveness of this structural motif against oomycete pathogens.

Furthermore, the thiazole ring is a core component of several commercially successful fungicides, including Thiabendazole, Thifluzamide, and Ethaboxam researchgate.net. The development of new fungicidal agents often involves the synthesis and screening of libraries of compounds containing such "privileged" scaffolds. The fungicidal potential of the broader class of thiazole derivatives is well-documented, with numerous studies exploring their efficacy against a wide range of plant pathogenic fungi researchgate.net.

Table 2: Fungicidal Activity of a 2-Methyl-4-trifluoromethylthiazole-5-carboxamide Derivative

| Compound | Target Pathogen | Application Rate (g ai/ha) | Control (%) |

| 1 | Tomato Late Blight | 375 | 90 |

Q & A

Q. What are the optimal synthetic routes for 2-(trifluoromethyl)thiazol-5-amine, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones bearing trifluoromethyl groups. For example, microwave-assisted methods (60–100°C, 30–60 min) improve yields by 20–30% compared to conventional heating . Key reagents include trifluoroacetaldehyde derivatives and thioureas, with potassium carbonate as a base in polar aprotic solvents (e.g., DMF or acetonitrile). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is standard .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : H NMR (400 MHz, DMSO-d6) shows a singlet for the NH group at δ 6.8–7.2 ppm and a quartet for CF at δ 4.1–4.3 ppm. F NMR confirms trifluoromethyl substitution with a peak at δ -63 to -65 ppm .

- Mass Spectrometry : ESI-MS typically displays [M+H] at m/z 195.1 .

- IR : Stretching vibrations for C-F (1120–1150 cm) and NH (3350–3450 cm) are diagnostic .

Q. How is the compound’s preliminary bioactivity screened in antimicrobial studies?

Standard protocols include:

- Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria at 50–200 µg/mL. Zone-of-inhibition measurements are compared to ampicillin controls .

- MIC determination : Broth microdilution (CLSI guidelines) reveals MIC values often <25 µg/mL for fungal strains like C. albicans .

Advanced Research Questions

Q. How can structural modifications enhance the anticancer activity of this compound derivatives?

- Substitution at C4 : Introducing aryl groups (e.g., 4-methoxyphenyl) via Suzuki coupling increases potency against HepG2 cells (IC <5 µM vs. cisplatin’s 6.9 µM) .

- Hybridization : Conjugation with pyrimidine or benzodioxole moieties improves selectivity for tyrosine kinase receptors (e.g., EGFR inhibition at IC 0.8 nM) .

- SAR Studies : Electron-withdrawing groups (e.g., nitro) at the phenyl ring enhance DNA intercalation, while bulky substituents reduce cytotoxicity .

Q. What analytical strategies resolve contradictions in reported IC50_{50}50 values across studies?

Discrepancies arise from assay conditions (e.g., cell line heterogeneity, serum concentration). Mitigation strategies include:

- Standardized protocols : Use NCI-60 cell lines with RPMI-1640 medium (10% FBS, 48h incubation) .

- Dose-response normalization : Report IC as log values ± SEM and validate via ATP-based viability assays (e.g., CellTiter-Glo®) .

- Meta-analysis : Pool data from ≥3 independent studies using fixed-effects models to identify outliers .

Q. How do computational methods guide the design of this compound-based inhibitors?

- Docking studies (AutoDock Vina) : Predict binding to HDAC8 (binding energy ≤-9.2 kcal/mol) and PARP-1 (RMSD ≤1.8 Å) .

- DFT calculations : Optimize charge distribution for trifluoromethyl’s electron-withdrawing effects, correlating with experimental IC (R = 0.89) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., with GROMACS) .

Methodological Challenges

Q. What purification challenges arise during large-scale synthesis, and how are they addressed?

- Byproduct formation : Thiourea dimerization generates bis-thiazole impurities. Solution: Use scavenger resins (e.g., QuadraPure™) during workup .

- Low solubility : Recrystallization in ethanol/water (7:3 v/v) at -20°C improves purity to >98% (HPLC) .

- Scale-up : Continuous-flow reactors (0.5 mL/min, 80°C) reduce reaction time from 12h to 2h .

Q. How is crystallographic data utilized to confirm the compound’s tautomeric forms?

Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) reveals predominant 5-amine tautomerism (C-N bond length 1.34 Å) over 2-amine forms. Hydrogen-bonding networks (N-H⋯S) stabilize the lattice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.